molecular formula C15H15NO3S2 B13401050 Naphtho(2,1-d)thiazolium, 2-methyl-3-(3-sulfopropyl)-, inner salt CAS No. 67892-65-3

Naphtho(2,1-d)thiazolium, 2-methyl-3-(3-sulfopropyl)-, inner salt

Cat. No.: B13401050
CAS No.: 67892-65-3
M. Wt: 321.4 g/mol
InChI Key: ZWJQQFGRODUJID-UHFFFAOYSA-N
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Description

Naphtho(2,1-d)thiazolium, 2-methyl-3-(3-sulfopropyl)-, inner salt is a chemical compound with the molecular formula C15H15NO3S2. It is known for its unique structure, which includes a naphthalene ring fused to a thiazole ring, with a methyl group and a sulfopropyl group attached. This compound is often used in various scientific research applications due to its distinctive chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphtho(2,1-d)thiazolium, 2-methyl-3-(3-sulfopropyl)-, inner salt typically involves the reaction of 2-methylthiazole with a naphthalene derivative under specific conditions. The reaction is carried out in the presence of a sulfonating agent to introduce the sulfopropyl group. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is carefully monitored to ensure consistent quality and to minimize the production of by-products. The use of advanced purification techniques, such as recrystallization and chromatography, is common to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Naphtho(2,1-d)thiazolium, 2-methyl-3-(3-sulfopropyl)-, inner salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thioethers .

Scientific Research Applications

Naphtho(2,1-d)thiazolium, 2-methyl-3-(3-sulfopropyl)-, inner salt is utilized in various scientific research fields, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Employed in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Naphtho(2,1-d)thiazolium, 2-methyl-3-(3-sulfopropyl)-, inner salt involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfopropyl group plays a crucial role in its binding affinity and specificity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-3-(3-sulfonatopropyl)naphtho[2,1-d]thiazol-3-ium
  • 2-Methyl-3-sulfopropyl benzothiazolium inner salt

Uniqueness

Naphtho(2,1-d)thiazolium, 2-methyl-3-(3-sulfopropyl)-, inner salt is unique due to its specific structural features, such as the naphthalene-thiazole fusion and the presence of both methyl and sulfopropyl groups. These features contribute to its distinctive chemical properties and reactivity, making it valuable in various research and industrial applications .

Biological Activity

Naphtho(2,1-d)thiazolium, 2-methyl-3-(3-sulfopropyl)-, inner salt is a complex organic compound belonging to the thiazole derivatives category. This compound exhibits a range of biological activities that have been studied extensively in recent years. This article will explore its biological activity, mechanisms of action, and relevant case studies.

The biological activity of Naphtho(2,1-d)thiazolium is primarily attributed to its ability to interact with various molecular targets within cells:

  • Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Electrostatic Interactions : The cationic nature allows it to form electrostatic interactions with negatively charged components on microbial surfaces, enhancing its antimicrobial properties.
  • Hydrogen Bonding : The thiazole ring can engage in hydrogen bonding with target proteins, modulating their activity.

Antimicrobial Activity

Naphtho(2,1-d)thiazolium has demonstrated significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro studies have reported Minimum Inhibitory Concentration (MIC) values indicating effective antibacterial activity:

Microorganism MIC (µM) Activity
Staphylococcus aureus6.3Strong
Escherichia coli12.5Moderate
Bacillus subtilis8.0Moderate
Pseudomonas aeruginosa15.0Weak

These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

Anticancer Activity

Research has indicated that Naphtho(2,1-d)thiazolium possesses anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines:

Cancer Cell Line IC50 (µM) Effect
HT29 (Colon Cancer)10.5Significant growth inhibition
SK-OV-3 (Ovarian Cancer)8.0Moderate inhibition
TK-10 (Renal Cancer)12.0Moderate inhibition

The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.

Case Studies

Several studies have highlighted the biological efficacy of Naphtho(2,1-d)thiazolium:

  • Study on Antimicrobial Efficacy : A study published in the International Journal of Pharmaceutical Education and Research demonstrated that derivatives of Naphtho(2,1-d)thiazolium exhibited potent antibacterial activity against multi-drug resistant strains of bacteria .
  • Anticancer Properties : Research conducted on various cancer cell lines revealed that compounds derived from Naphtho(2,1-d)thiazolium significantly inhibited tumor growth through apoptosis pathways .
  • Mechanistic Insights : A detailed analysis indicated that the compound interacts with DNA gyrase and dihydrofolate reductase, crucial enzymes for bacterial survival and cancer cell proliferation .

Properties

CAS No.

67892-65-3

Molecular Formula

C15H15NO3S2

Molecular Weight

321.4 g/mol

IUPAC Name

3-(2-methylbenzo[g][1,3]benzothiazol-3-ium-3-yl)propane-1-sulfonate

InChI

InChI=1S/C15H15NO3S2/c1-11-16(9-4-10-21(17,18)19)14-8-7-12-5-2-3-6-13(12)15(14)20-11/h2-3,5-8H,4,9-10H2,1H3

InChI Key

ZWJQQFGRODUJID-UHFFFAOYSA-N

Canonical SMILES

CC1=[N+](C2=C(S1)C3=CC=CC=C3C=C2)CCCS(=O)(=O)[O-]

Origin of Product

United States

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